11-(1H-pyrrol-1-yl)undecane-1-thiol
Overview
Description
11-(1H-pyrrol-1-yl)undecane-1-thiol is a derivative of pyrrole that forms a self-assembled monolayer with terminal pyrrol groups. These pyrrol groups facilitate the formation of a conductive monolayer on various surfaces . The compound is known for its ability to create conductive layers, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 11-(1H-pyrrol-1-yl)undecane-1-thiol, also known as PUT, is the formation of a self-assembled monolayer (SAM) with terminal pyrrol groups . The pyrrol groups play a crucial role in facilitating the formation of a conductive monolayer on a variety of surfaces .
Mode of Action
PUT interacts with its targets by forming a SAM on the surface of materials. The terminal pyrrol groups in the structure of PUT are key to this interaction, as they facilitate the formation of a conductive monolayer . This interaction results in changes to the surface properties of the material, making it conductive.
Biochemical Pathways
The formation of a conductive monolayer can have downstream effects on the electrical properties of the material surface .
Result of Action
The primary molecular effect of PUT’s action is the formation of a conductive monolayer on the surface of materials . This can have various cellular effects depending on the specific application and environment.
Action Environment
The action, efficacy, and stability of PUT can be influenced by various environmental factors. For instance, the formation of a SAM can be affected by the surface properties of the material, the concentration of PUT, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1H-pyrrol-1-yl)undecane-1-thiol typically involves the reaction of pyrrole with an appropriate alkyl halide, followed by the introduction of a thiol group. The reaction conditions often include the use of a base to deprotonate the pyrrole, allowing it to react with the alkyl halide. The thiol group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-(1H-pyrrol-1-yl)undecane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The pyrrol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, the original thiol from reduction, and substituted pyrrol derivatives from substitution reactions .
Scientific Research Applications
11-(1H-pyrrol-1-yl)undecane-1-thiol has several scientific research applications:
Medicine: Research into its use in drug delivery systems due to its ability to form stable monolayers.
Industry: Used in the development of conductive coatings and materials.
Comparison with Similar Compounds
Similar Compounds
11-Amino-1-undecanethiol hydrochloride: Similar in structure but contains an amino group instead of a pyrrol group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a pyrrol group.
11-Mercaptoundecanoic acid: Contains a carboxylic acid group instead of a pyrrol group.
Uniqueness
11-(1H-pyrrol-1-yl)undecane-1-thiol is unique due to its ability to form conductive monolayers with terminal pyrrol groups. This property makes it particularly valuable in applications requiring conductive surfaces, such as in micro-contact printing and the development of conductive coatings .
Properties
IUPAC Name |
11-pyrrol-1-ylundecane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NS/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16/h9-10,13-14,17H,1-8,11-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDNIFVXOIKYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599856 | |
Record name | 11-(1H-Pyrrol-1-yl)undecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141779-05-7 | |
Record name | 11-(1H-Pyrrol-1-yl)undecane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 141779-05-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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